An In-depth Technical Guide to trans-4-Morpholinocyclohexanol: Core Basic Properties
An In-depth Technical Guide to trans-4-Morpholinocyclohexanol: Core Basic Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
trans-4-Morpholinocyclohexanol is a disubstituted cyclohexane derivative featuring a morpholine ring and a hydroxyl group in a trans configuration on the cyclohexane backbone. This unique structural arrangement imparts specific physicochemical properties that make it a valuable building block in medicinal chemistry and organic synthesis. Its utility is notably recognized in the development of kinase inhibitors, particularly those targeting Interleukin-1 Receptor-Associated Kinase (IRAK), a key component in inflammatory signaling pathways. This technical guide provides a comprehensive overview of the fundamental properties of trans-4-Morpholinocyclohexanol, including its chemical and physical characteristics, a detailed synthesis protocol, and an exploration of its role in contemporary drug discovery.
Chemical and Physical Properties
While extensive experimental data for trans-4-Morpholinocyclohexanol is not widely available in public literature, its properties can be inferred from its constituent functional groups and data on analogous compounds. The presence of the morpholine moiety, a tertiary amine, confers basicity to the molecule, while the hydroxyl group can act as a hydrogen bond donor and acceptor. The trans-configuration of the substituents on the cyclohexane ring results in a more thermodynamically stable chair conformation with both the morpholino and hydroxyl groups in equatorial positions, minimizing steric hindrance.[1]
Table 1: Physicochemical Properties of trans-4-Morpholinocyclohexanol and its Hydrochloride Salt
| Property | Value | Source/Comment |
| IUPAC Name | trans-4-(Morpholin-4-yl)cyclohexan-1-ol | --- |
| CAS Number | 1228947-14-5 | [2] |
| Molecular Formula | C₁₀H₁₉NO₂ | Calculated |
| Molecular Weight | 185.26 g/mol | Calculated |
| Appearance | Solid (inferred for hydrochloride salt) | [3] |
| Melting Point | Data not available | --- |
| Boiling Point | Data not available | --- |
| pKa | Data not available | Expected to be basic due to the morpholine nitrogen. |
| Solubility | Data not available | Expected to have some solubility in polar organic solvents. |
| CAS Number (HCl salt) | 1588441-09-1 | [3] |
| Molecular Formula (HCl salt) | C₁₀H₂₀ClNO₂ | [3] |
| Molecular Weight (HCl salt) | 221.72 g/mol | [3] |
| Purity (HCl salt) | ≥97% | [3] |
| Storage (HCl salt) | Room temperature | [3] |
Experimental Protocols
Synthesis of trans-4-Morpholinocyclohexanol
A common synthetic route to trans-4-Morpholinocyclohexanol involves the N-alkylation of trans-4-aminocyclohexanol with a suitable dielectrophile that forms the morpholine ring. A representative protocol is described below, based on analogous syntheses.
Reaction Scheme:
Figure 1: Synthesis of trans-4-Morpholinocyclohexanol.
Materials:
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trans-4-Aminocyclohexanol
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Bis(2-chloroethyl) ether
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Sodium carbonate (Na₂CO₃)
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Potassium iodide (KI)
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n-Butanol (n-BuOH)
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Ethyl acetate
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Brine
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Anhydrous sodium sulfate (Na₂SO₄)
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Silica gel for column chromatography
Procedure:
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To a solution of trans-4-aminocyclohexanol in n-butanol, add sodium carbonate, potassium iodide, and bis(2-chloroethyl) ether.
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Heat the reaction mixture to reflux and stir for 24-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
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After completion, cool the mixture to room temperature and filter off the inorganic salts.
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Concentrate the filtrate under reduced pressure to remove the solvent.
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Dissolve the residue in ethyl acetate and wash with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
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Purify the crude product by silica gel column chromatography to afford trans-4-Morpholinocyclohexanol.
Characterization
Due to the lack of publicly available spectral data for trans-4-Morpholinocyclohexanol, the following are expected characteristic spectroscopic features based on its structure and data from similar compounds.[4][5][6]
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The spectrum is expected to show broad multiplets for the cyclohexane ring protons. The proton attached to the carbon bearing the hydroxyl group (CH-OH) would likely appear as a multiplet at a downfield chemical shift. The protons on the morpholine ring would appear as two distinct multiplets, corresponding to the methylene groups adjacent to the oxygen and nitrogen atoms.
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¹³C NMR: The spectrum would show distinct signals for the ten carbon atoms. The carbon attached to the hydroxyl group would be in the range of 65-75 ppm. The carbons of the morpholine ring would appear in the range of 45-70 ppm.
Infrared (IR) Spectroscopy:
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A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the hydroxyl group.
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C-H stretching vibrations for the cyclohexane and morpholine rings in the region of 2850-3000 cm⁻¹.
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C-O stretching vibrations for the ether linkage in the morpholine ring and the alcohol, typically in the 1050-1150 cm⁻¹ region.
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C-N stretching vibrations around 1100-1200 cm⁻¹.
Mass Spectrometry (MS):
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The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 185.
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Common fragmentation patterns would involve the loss of a water molecule from the molecular ion and cleavage of the morpholine ring.
Biological Activity and Signaling Pathways
trans-4-Morpholinocyclohexanol serves as a key intermediate in the synthesis of potent and selective inhibitors of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). IRAK4 is a critical kinase in the Toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) signaling pathways, which play a central role in the innate immune response and are implicated in various inflammatory and autoimmune diseases.
Signaling Pathway Involving IRAK4:
Figure 2: Simplified TLR/IL-1R signaling pathway highlighting the central role of IRAK4.
In this pathway, the binding of a ligand to a TLR or IL-1R recruits the adaptor protein MyD88, which in turn recruits and activates IRAK4. Activated IRAK4 then phosphorylates and activates IRAK1, leading to a downstream signaling cascade that involves TRAF6, TAK1, and ultimately the activation of the transcription factors NF-κB and AP-1 (via MAPKs). These transcription factors drive the expression of pro-inflammatory cytokines and other mediators of inflammation.
The morpholine moiety of trans-4-Morpholinocyclohexanol is often incorporated into IRAK4 inhibitors to enhance their physicochemical properties, such as solubility and metabolic stability, and to provide key interactions within the ATP-binding pocket of the enzyme. By inhibiting IRAK4, these compounds can effectively block the inflammatory cascade at an early and critical juncture, making them promising therapeutic agents for a range of inflammatory diseases.
Conclusion
trans-4-Morpholinocyclohexanol is a valuable chemical entity with significant potential in the field of drug discovery. While detailed public data on its fundamental properties are somewhat limited, its structural features and its role as a precursor to important therapeutic agents underscore its importance. This guide provides a foundational understanding of its basic properties, a plausible synthetic approach, and its biological context, serving as a useful resource for researchers engaged in the synthesis and application of this and related molecules. Further experimental investigation into its physicochemical and pharmacological properties is warranted to fully elucidate its potential.
